Quantified CHK1 Inhibitory Potency: The Critical Role of the 3-Bromo Substituent
The 3-bromo substituent on the thieno[3,2-b]pyrrole scaffold is a critical determinant for CHK1 inhibitory activity. In a study of Hymenialdisine analogues, introduction of an electron-withdrawing group at the 3-position of the thiophene ring was a key factor in achieving nanomolar CHK1 inhibition [1]. This provides a class-level inference that ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, with its 3-bromo group, is a more effective precursor for developing potent CHK1 inhibitors compared to its non-brominated or 3-unsubstituted counterparts.
| Evidence Dimension | CHK1 inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; class-level inference based on structure-activity relationship (SAR). |
| Comparator Or Baseline | Hymenialdisine analogues lacking an electron-withdrawing group at the 3-position of the thiophene ring. |
| Quantified Difference | Nanomolar inhibitions were achieved specifically when electron-withdrawing substituents were introduced at position 3 of the thiophene ring [1]. |
| Conditions | In vitro CHK1 enzyme inhibition assay. |
Why This Matters
This SAR evidence guides procurement decisions by confirming that the 3-bromo group is not merely a synthetic handle but a key pharmacophoric element for achieving desired potency, making the compound a superior choice for CHK1-targeted projects.
- [1] Parmentier JG, Portevin B, Golsteyn RM, et al. Synthesis and CHK1 inhibitory potency of Hymenialdisine analogues. Bioorganic & Medicinal Chemistry Letters. 2009;19(3):841-4. PMID: 19111462. View Source
